E,Z-Platanoside

Description

Significance of Flavonoid Glycosides in Natural Product Chemistry and Biology

Flavonoid glycosides represent a vast and diverse group of secondary metabolites ubiquitously found in the plant kingdom. nih.gov These compounds are characterized by a flavonoid aglycone (a non-sugar component) linked to one or more sugar moieties. nih.gov This glycosylation significantly influences their physical, chemical, and biological properties, such as solubility, stability, and bioavailability. mdpi.com

In plants, flavonoid glycosides play crucial roles in various physiological processes. They contribute to pigmentation in flowers and fruits, protect against UV radiation, and act as defense compounds against herbivores and microbial pathogens. nih.govfrontiersin.org Their involvement in plant signaling and growth regulation further underscores their ecological importance. nih.gov

From a human health perspective, flavonoid glycosides are a cornerstone of natural product chemistry and pharmacology. They exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytostatic effects. nih.govontosight.aiontosight.ai The structural diversity of flavonoid glycosides provides a rich scaffold for the discovery of new therapeutic agents. frontiersin.org The nature and position of the sugar units, as well as the hydroxylation and methylation patterns of the aglycone, are key determinants of their biological function. nih.gov

Overview of Platanoside (B145317) Isomers in Scientific Inquiry

Platanosides are a specific group of flavonoid glycosides, primarily kaempferol (B1673270) derivatives, that have been isolated from various species of the Platanus genus, commonly known as plane trees or sycamores. nih.govscience.gov A defining feature of many platanosides is the acylation of the rhamnose sugar with one or more p-coumaroyl groups. mdpi.comwalshmedicalmedia.com The geometric isomerism (E/Z or trans/cis) of these p-coumaroyl substituents gives rise to a series of platanoside isomers.

Scientific investigations have identified several isomers, including E,E-platanoside, E,Z-platanoside, Z,E-platanoside, and Z,Z-platanoside. walshmedicalmedia.comresearchgate.net These isomers possess the same molecular formula and connectivity but differ in the spatial arrangement of atoms around the double bond of the p-coumaroyl moiety. mdpi.com This stereochemical variation can have a profound impact on their biological activity. For instance, studies have shown that the different isomers exhibit varying degrees of antibacterial activity. walshmedicalmedia.comresearchgate.net The configuration of the p-coumaroyl units can influence how the molecule interacts with biological targets, such as enzymes or receptors. nih.gov

Historical Development of Phytochemical Research on Platanus Species

The Platanus genus has a long history of use in traditional medicine. researchgate.net However, systematic phytochemical investigations to isolate and characterize its chemical constituents are a more recent endeavor. Early research focused on the extraction and identification of major classes of compounds, such as flavonoids, tannins, and terpenoids, from the leaves, bark, and buds of various Platanus species, including Platanus orientalis and Platanus occidentalis. mdpi.comresearchgate.net

The development of advanced analytical techniques, particularly high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, has been instrumental in the isolation and structural elucidation of complex molecules like the platanosides. mdpi.comnih.gov Bioassay-guided fractionation, a process where extracts are separated and tested for biological activity at each step, has been crucial in identifying the active compounds within Platanus species. mdpi.comresearchgate.net This approach led to the discovery of platanosides and their potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.netprimescholars.com More recent research has employed sophisticated techniques like LC-MS/MS-based molecular ion networking to mine for novel platanoside derivatives and understand their structure-activity relationships. nih.gov

Detailed Research Findings on this compound

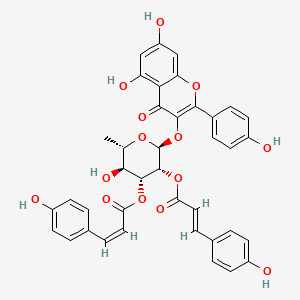

This compound is a naturally occurring flavonoid glycoside with the chemical formula C39H32O14 and a molecular weight of 724.66 g/mol . It is structurally defined as kaempferol-3-O-α-L-(2"-E-p-coumaroyl-3"-Z-p-coumaroyl)rhamnoside. walshmedicalmedia.com The molecule consists of a kaempferol aglycone, a rhamnose sugar moiety, and two p-coumaroyl groups attached to the rhamnose at the 2" and 3" positions, with E and Z configurations, respectively. walshmedicalmedia.com

Isolation and Characterization

This compound, along with its other isomers, has been isolated from the leaves of Platanus species, such as Platanus occidentalis (American sycamore) and Platanus × acerifolia (London plane tree). mdpi.comwalshmedicalmedia.com The isolation process typically involves extraction with a solvent like 75% ethanol, followed by a series of chromatographic techniques, including column chromatography over silica (B1680970) gel, macroporous resin, and Sephadex LH-20, often concluding with semi-preparative HPLC for final purification. mdpi.comresearchgate.net

The structural elucidation of this compound relies heavily on modern spectroscopic methods. One- and two-dimensional NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) are used to determine the connectivity of atoms and the stereochemistry of the molecule. mdpi.com High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula. mdpi.com

Biological Activity

Research has demonstrated that this compound exhibits significant biological activities, most notably its antibacterial properties. Studies have shown its efficacy against various bacteria, including fish pathogens and human pathogens like Staphylococcus aureus. mdpi.comwalshmedicalmedia.com

A study on flavonoid glycosides from Platanus × acerifolia leaves reported that all isolated platanosides, including the E,Z isomer, showed inhibitory activity against S. aureus. mdpi.com Another study investigating the antibacterial activities of platanoside isomers against fish pathogenic bacteria found that this compound was strongly antibacterial against isolates of Flavobacterium columnare and Streptococcus iniae. walshmedicalmedia.com

The structure-activity relationship (SAR) studies suggest that the flavonoid core, the rhamnose linker, and the p-coumaroyl groups are all essential for the antibacterial activity. mdpi.comnih.gov While the E/Z configuration of the p-coumaroyl units does influence the potency, the presence of hydroxyl groups at specific positions on the kaempferol backbone is also critical. mdpi.comnih.gov

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C39H32O14 | |

| Molecular Weight | 724.66 g/mol | |

| CAS Number | 1197343-17-1 | biocrick.com |

| Appearance | Yellow powder | biocrick.com |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | biocrick.com |

Table 2: Platanoside Isomers and their Structures

| Isomer Name | Structure | Source |

| E,E-platanoside | kaempferol-3-O-α-l-(2",3"-di-E-p-coumaroyl)-rhamnopyranoside | mdpi.com |

| This compound | kaempferol-3-O-α-L-(2"-E-p-coumaroyl-3"-Z-p-coumaroyl)rhamnoside | walshmedicalmedia.com |

| Z,E-platanoside | kaempferol-3-O-α-l-(2"-Z-p-coumaroyl-3"-E-p-coumaroyl)-rhamnopyranoside | mdpi.com |

| Z,Z-platanoside | kaempferol 3-O-α-L-(2",3"-di-Z-p-coumaroyl)rhamnoside | walshmedicalmedia.com |

Table 3: Reported Biological Activity of Platanoside Isomers

| Isomer | Target Organism | Activity | Source |

| This compound | Staphylococcus aureus | Inhibitory | mdpi.com |

| This compound | Flavobacterium columnare | Strongly antibacterial | walshmedicalmedia.com |

| This compound | Streptococcus iniae | Strongly antibacterial | walshmedicalmedia.com |

| Z,E-platanoside | Staphylococcus aureus | Inhibitory | mdpi.com |

| Z,E-platanoside | Flavobacterium columnare | Strongly antibacterial | walshmedicalmedia.comresearchgate.net |

| Z,E-platanoside | Streptococcus iniae | Strongly antibacterial | walshmedicalmedia.comresearchgate.net |

| E,E-platanoside | Staphylococcus aureus | Inhibitory | mdpi.com |

| Z,Z-platanoside | Flavobacterium columnare | Strongly antibacterial | walshmedicalmedia.comresearchgate.net |

| Z,Z-platanoside | Streptococcus iniae | Strongest antibacterial activity among isomers | walshmedicalmedia.comresearchgate.net |

Properties

Molecular Formula |

C39H32O14 |

|---|---|

Molecular Weight |

724.7 g/mol |

IUPAC Name |

[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6-methyloxan-4-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C39H32O14/c1-20-33(47)36(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-34(48)32-28(44)18-27(43)19-29(32)50-35(37)23-8-14-26(42)15-9-23/h2-20,33,36,38-44,47H,1H3/b16-6-,17-7+/t20-,33-,36+,38+,39-/m0/s1 |

InChI Key |

HKZIBACORRUGAC-DJVSQZLHSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C\C6=CC=C(C=C6)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Platanosides

Plant Sources and Geographical Considerations

Platanosides are characteristic secondary metabolites found within the genus Platanus, commonly known as plane trees or sycamores. The distribution and abundance of these compounds can be influenced by the specific species, geographical location, and even the time of harvest.

Platanus occidentalis

Platanus occidentalis, commonly known as the American sycamore, is a significant natural source of platanosides, including the E,Z isomer. researchgate.netnih.govresearchgate.net This species is a large deciduous tree native to North America, found extensively throughout the eastern and central United States. Its range extends from southwestern Maine and southern Ontario to eastern Texas and northern Florida. The leaves of the American sycamore, in particular, have been identified as a rich source for the isolation of these bioactive flavonoid glycosides. researchgate.netnih.gov Research into the metabolites of P. occidentalis has led to the successful isolation and characterization of four key platanoside (B145317) isomers: kaempferol (B1673270) 3-O-α-L-(2″,3″-di-E-p-coumaroyl)rhamnoside (E,E-platanoside), kaempferol 3-O-α-L-(2″-E-p-coumaroyl-3″-Z-p-coumaroyl)rhamnoside (E,Z-platanoside), kaempferol 3-O-α-L-(2″-Z-p-coumaroyl-3″-E-p-coumaroyl)rhamnoside (Z,E-platanoside), and kaempferol 3-O-α-L-(2″,3″-di-Z-p-coumaroyl)rhamnoside (Z,Z-platanoside). researchgate.net

Platanus × acerifolia

Platanus × acerifolia, the London plane tree, is a hybrid of P. occidentalis and P. orientalis. mdpi.com It is one of the most common and recognizable urban trees worldwide, valued for its resilience to pollution and disease. mdpi.com Phytochemical investigations of P. × acerifolia have also confirmed it as a potent source of platanosides and related flavonoid glycosides. mdpi.comnih.govdntb.gov.uanih.gov Studies have successfully isolated several platanosides from its leaves, sometimes guided by screening for antibacterial activity against pathogens like Staphylococcus aureus. nih.govdntb.gov.uanih.gov The widespread cultivation of this hybrid in urban landscapes across temperate regions makes it an abundant and accessible source for the isolation of these compounds. mdpi.comnih.gov

Table 1: Botanical Sources of this compound and Related Compounds

| Species Name | Common Name | Primary Part Used | Key Compounds Isolated |

| Platanus occidentalis | American Sycamore | Leaves, Xylem | E,E-Platanoside, this compound, Z,E-Platanoside, Z,Z-Platanoside researchgate.netnih.gov |

| Platanus × acerifolia | London Plane Tree | Leaves | E,E-Platanoside, Z,E-Platanoside, and other flavonoid glycosides nih.govnih.gov |

Extraction and Purification Strategies for Platanoside Isolation

The isolation of this compound requires a multi-step process involving initial extraction from the plant material followed by purification to separate the target compound from a multitude of other phytochemicals.

Bioassay-Guided Fractionation Techniques

Bioassay-guided fractionation is a strategic approach used to systematically separate components of a crude plant extract based on their biological activity. researchgate.netnih.gov This method is particularly efficient as it prioritizes the isolation of bioactive compounds, thereby streamlining the discovery process. nih.govmdpi.com

In the context of platanosides, this technique has been employed using antibacterial assays, particularly against Staphylococcus aureus, to direct the separation process. nih.gov The procedure typically begins with a crude extract of Platanus leaves, which is then separated into several primary fractions using chromatographic methods. Each fraction is subsequently tested for its inhibitory activity against the target microorganism. The most active fraction is selected for further sub-fractionation, and this iterative process of separation and bioassay is repeated until a pure, active compound is isolated. nih.govnih.gov For instance, a phytochemical investigation of P. × acerifolia leaves was guided by an S. aureus inhibition screening, which successfully led to the isolation of four flavonoid glycosides, all of which showed significant inhibitory activity. nih.gov

Advanced Chromatographic Separation Methods

Chromatography is an indispensable tool in natural product chemistry for separating complex mixtures into individual components. researchgate.net The principle relies on the differential partitioning of compounds between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or gas that moves through the stationary phase). researchgate.netuomustansiriyah.edu.iq For the purification of platanosides, liquid chromatography techniques are predominantly used.

Column chromatography is a fundamental and widely used preparative technique for purifying compounds from mixtures. column-chromatography.comcolumbia.edu It involves packing a solid adsorbent, such as silica (B1680970) gel or a macroporous resin, into a glass column to act as the stationary phase. columbia.eduresearchgate.net The crude extract or a partially purified fraction is loaded onto the top of the column, and a solvent or a gradient of solvents (the mobile phase) is passed through it. researchgate.net Compounds separate based on their differing affinities for the stationary and mobile phases; compounds with a higher affinity for the stationary phase move down the column more slowly, while those with a higher affinity for the mobile phase move more quickly. columbia.edu

In the isolation of platanosides from P. × acerifolia, researchers have utilized D101 macroporous resin column chromatography for the initial purification of the crude extract. nih.govmdpi.com The extract is loaded onto the column and eluted with a stepwise gradient of ethanol in water (e.g., 100% H₂O, followed by 30%, 50%, 60%, 75%, and 100% EtOH). nih.gov The resulting fractions are collected and analyzed. Fractions showing promise, either through bioassays or analytical methods like Thin Layer Chromatography (TLC), are often subjected to further rounds of column chromatography, frequently using silica gel, to achieve higher purity. nih.govresearchgate.net

Table 2: Example of a Column Chromatography Step for Platanoside Isolation

| Step | Stationary Phase | Mobile Phase (Eluent) | Purpose |

| 1 | D101 Macroporous Resin | Stepwise gradient of Ethanol (EtOH) in Water (H₂O) from 30% to 100% | Initial fractionation of crude extract to yield several sub-fractions nih.gov |

| 2 | Silica Gel | Gradient solvent system (e.g., Hexane to Ethyl Acetate to Methanol) | Further purification of active fractions obtained from the previous step researchgate.net |

High-Performance Liquid Chromatography (HPLC) and Semi-Preparative HPLC

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of platanosides from plant extracts. Analytical HPLC is typically used to assess the purity of fractions obtained from other chromatographic steps and to develop a suitable separation method. For the isolation of this compound in sufficient quantities for structural elucidation, semi-preparative HPLC is employed.

This technique utilizes columns with a larger internal diameter and stationary phase particles, allowing for a higher sample loading capacity compared to analytical HPLC. Reversed-phase columns, such as C18, are commonly used for the separation of flavonoid glycosides like platanosides. The mobile phase often consists of a gradient mixture of an aqueous solvent (commonly water with a small percentage of an acid like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile (B52724). The gradient elution, where the proportion of the organic solvent is gradually increased, allows for the effective separation of compounds with a range of polarities. The separation of the different platanoside isomers (E,E, E,Z, Z,E, and Z,Z) can be achieved by carefully optimizing the HPLC conditions, including the gradient profile, flow rate, and column temperature. The detection is typically performed using a UV detector, as the phenolic nature of these compounds results in strong UV absorbance.

Medium Pressure Liquid Chromatography (MPLC)

Medium Pressure Liquid Chromatography (MPLC) serves as an intermediate purification step, often employed after initial crude fractionation of the plant extract. MPLC systems operate at a lower pressure than HPLC but provide better resolution and efficiency than traditional low-pressure column chromatography. This technique is particularly useful for processing larger sample quantities, making it an ideal pre-purification step before final polishing by preparative HPLC.

For the purification of flavonoid glycosides, MPLC is often carried out using reversed-phase stationary phases, similar to those used in HPLC. A common strategy involves a stepwise or linear gradient elution with a water/methanol or water/ethanol solvent system. This allows for the separation of compounds based on their polarity, effectively removing many impurities and enriching the fraction containing the platanoside isomers. The fractions collected from the MPLC are then analyzed by analytical HPLC to identify those containing this compound for further purification.

Gel Filtration Chromatography (e.g., Sephadex LH-20)

Gel filtration chromatography, particularly using Sephadex LH-20, is a widely used technique for the purification of flavonoids and other polyphenols from plant extracts. Sephadex LH-20 is a lipophilic, cross-linked dextran gel that separates molecules based on their size, but also through partition chromatography due to its interaction with various organic solvents.

This method is effective in removing pigments, lipids, and other low molecular weight impurities. For the isolation of platanosides, a crude or partially purified extract is loaded onto a Sephadex LH-20 column and eluted with an organic solvent, most commonly methanol or ethanol. The elution profile is monitored by thin-layer chromatography (TLC) or analytical HPLC to collect the fractions containing the desired flavonoid glycosides. This step is crucial for obtaining a cleaner sample that is more amenable to high-resolution separation by preparative HPLC.

Advanced Spectroscopic and Spectrometric Techniques for Platanoside Structure Elucidation

Once this compound has been isolated in a pure form, its chemical structure is determined using a suite of advanced spectroscopic and spectrometric techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for providing a detailed atomic-level map of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), within a molecule. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, the complete structure of a complex natural product like this compound can be pieced together.

One-dimensional (1D) NMR experiments are the foundation of structural elucidation. The ¹H NMR spectrum provides information about the number and types of protons in the molecule. For this compound, the ¹H NMR spectrum would reveal signals corresponding to the protons of the kaempferol aglycone, the rhamnose sugar moiety, and the two p-coumaroyl groups. The characteristic signals in the aromatic region help to identify the substitution pattern of the flavonoid core and the p-coumaroyl units. The signals in the sugar region, along with their coupling constants, provide information about the type of sugar and its stereochemistry. The presence of signals for the vinyl protons of the p-coumaroyl groups with specific coupling constants allows for the determination of their E (trans) or Z (cis) configuration.

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment. For example, the signals for the carbonyl carbons of the kaempferol and p-coumaroyl groups appear at a characteristic downfield region. The signals in the aromatic and sugar regions complement the information obtained from the ¹H NMR spectrum.

Table 1: ¹H and ¹³C NMR Spectral Data for Z,E-Platanoside (CD₃OD)

| Position | δH (ppm) | δC (ppm) |

| Kaempferol | ||

| 2 | - | 158.5 |

| 3 | - | 135.5 |

| 4 | - | 179.5 |

| 5 | - | 163.0 |

| 6 | 6.21 (d, J=2.0 Hz) | 100.0 |

| 7 | - | 165.8 |

| 8 | 6.40 (d, J=2.0 Hz) | 95.0 |

| 9 | - | 159.2 |

| 10 | - | 105.9 |

| 1' | - | 122.8 |

| 2' | 8.05 (d, J=8.8 Hz) | 132.0 |

| 3' | 6.91 (d, J=8.8 Hz) | 116.2 |

| 4' | - | 161.4 |

| 5' | 6.91 (d, J=8.8 Hz) | 116.2 |

| 6' | 8.05 (d, J=8.8 Hz) | 132.0 |

| Rhamnose | ||

| 1'' | 5.48 (d, J=1.6 Hz) | 100.1 |

| 2'' | 5.38 (dd, J=3.4, 1.6 Hz) | 72.0 |

| 3'' | 5.53 (dd, J=9.8, 3.4 Hz) | 72.0 |

| 4'' | 4.01 (t, J=9.8 Hz) | 73.5 |

| 5'' | 3.63 (m) | 71.8 |

| 6'' | 0.93 (d, J=6.2 Hz) | 17.8 |

| Z-p-Coumaroyl | ||

| 1''' | - | 126.8 |

| 2''' | 7.60 (d, J=8.6 Hz) | 133.8 |

| 3''' | 6.81 (d, J=8.6 Hz) | 115.2 |

| 4''' | - | 161.2 |

| 5''' | 6.81 (d, J=8.6 Hz) | 115.2 |

| 6''' | 7.60 (d, J=8.6 Hz) | 133.8 |

| 7''' | 6.85 (d, J=12.9 Hz) | 145.2 |

| 8''' | 5.82 (d, J=12.9 Hz) | 118.2 |

| 9''' | - | 168.0 |

| E-p-Coumaroyl | ||

| 1'''' | - | 126.8 |

| 2'''' | 7.45 (d, J=8.6 Hz) | 131.2 |

| 3'''' | 6.78 (d, J=8.6 Hz) | 116.5 |

| 4'''' | - | 161.2 |

| 5'''' | 6.78 (d, J=8.6 Hz) | 116.5 |

| 6'''' | 7.45 (d, J=8.6 Hz) | 131.2 |

| 7'''' | 7.62 (d, J=15.9 Hz) | 146.8 |

| 8'''' | 6.35 (d, J=15.9 Hz) | 114.8 |

| 9'''' | - | 168.8 |

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms in the molecule.

Correlation Spectroscopy (COSY) is a homonuclear correlation experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. In the context of this compound, a ¹H-¹H COSY spectrum would be used to:

Trace the spin systems within each of the aromatic rings of the kaempferol and p-coumaroyl moieties, confirming their substitution patterns.

Establish the connectivity of the protons within the rhamnose sugar ring, from the anomeric proton (H-1'') to the methyl protons (H-6'').

Confirm the coupling between the vinyl protons of the p-coumaroyl groups, which helps in assigning their signals.

Heteronuclear Multiple Bond Correlation (HMBC) is a heteronuclear correlation experiment that shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful technique for connecting different structural fragments of the molecule. For this compound, HMBC is crucial for:

Determining the point of attachment of the rhamnose sugar to the kaempferol aglycone. This is achieved by observing a correlation between the anomeric proton of the rhamnose (H-1'') and a carbon of the kaempferol core (typically C-3).

Establishing the positions of the two p-coumaroyl groups on the rhamnose sugar. This is determined by observing correlations between the protons on the rhamnose ring (e.g., H-2'' and H-3'') and the carbonyl carbons of the p-coumaroyl groups (C-9''' and C-9'''').

By integrating the data from these 1D and 2D NMR experiments, along with data from other techniques like mass spectrometry (for determining the molecular weight and formula), the complete and unambiguous structure of this compound can be elucidated.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS/MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical analytical technique for the structural elucidation of natural products like this compound. This method provides a highly accurate mass measurement of the parent ion, which is fundamental for determining its elemental composition and molecular formula.

For platanoside isomers, HRESIMS analysis in positive ion mode typically reveals a sodium adduct ion [M+Na]⁺. The molecular formula for this compound, which is kaempferol-3-O-α-L-(2″-Z-p-coumaroyl-3″-E-p-coumaroyl)-rhamnopyranoside, is established as C₃₉H₃₂O₁₅. The high-resolution capability of the instrument allows for the differentiation of this formula from other potential elemental compositions with very similar nominal masses. For a related flavonoid glycoside with the identical molecular formula, the sodium adduct ion was observed at m/z 763.1621 [M+Na]⁺, which aligns closely with the calculated mass of 763.1633 for C₃₉H₃₂O₁₅Na. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural insights through controlled fragmentation of the parent ion. This fragmentation pattern helps to confirm the sequence of the glycosidic linkages and the identity of the constituent units. The fragmentation of this compound would be expected to yield ions corresponding to the loss of the p-coumaroyl groups and the subsequent cleavage of the glycosidic bond, liberating the kaempferol aglycone. Molecular networking, which analyzes MS/MS fragmentation data, can be used to visualize and group related molecules like the four platanoside isomers (E,E-, E,Z-, Z,E-, and Z,Z-PTS) found in plant extracts. nih.govresearchgate.net

| Ion Type | Observed m/z (for related isomer C₃₉H₃₂O₁₅) | Calculated m/z (for C₃₉H₃₂O₁₅Na) | Inferred Molecular Formula |

|---|---|---|---|

| [M+Na]⁺ | 763.1621 | 763.1633 | C₃₉H₃₂O₁₅ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to characterize the chromophoric systems within the this compound molecule. The resulting spectrum provides information about the conjugated systems, which are primarily associated with the kaempferol core and the two p-coumaroyl acyl groups.

The UV spectrum of flavonoid glycosides typically displays two major absorption bands. For this compound, these bands arise from the cinnamoyl system of the p-coumaroyl groups and the benzoyl system of the kaempferol A-ring (Band II), as well as the cinnamoyl system of the kaempferol B-ring (Band I). In a methanolic solution, a structurally related flavonoid glycoside exhibited characteristic absorption maxima at 272 nm and 314 nm, which suggests the presence of a 3-OH substituted flavanol skeleton. nih.gov The absorption around 314 nm is characteristic of the p-coumaroyl esters, while the band around 272 nm is typical for the kaempferol nucleus. The precise λₘₐₓ values and their intensities are influenced by the substitution pattern on the flavonoid core and the nature and position of the acyl groups.

| Absorption Band | λₘₐₓ (nm) (for related isomer) | Associated Chromophore |

|---|---|---|

| Band II | 272 | Kaempferol A-ring (Benzoyl system) |

| Band I | 314 | Kaempferol B-ring & p-Coumaroyl groups (Cinnamoyl systems) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the various functional groups present in the this compound structure. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

The analysis of this compound's IR spectrum would confirm the presence of key functional groups. A broad absorption band in the region of 3400 cm⁻¹ indicates the presence of hydroxyl (-OH) groups from the kaempferol, rhamnose, and p-coumaric acid moieties. Absorptions around 2900 cm⁻¹ are attributed to C-H stretching vibrations of aliphatic and aromatic groups. A strong absorption peak around 1660 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the ester linkages of the p-coumaroyl groups and the γ-pyrone of the kaempferol C-ring. nih.gov Bands in the 1600-1500 cm⁻¹ region correspond to C=C stretching vibrations within the aromatic rings. nih.gov Furthermore, prominent absorptions in the 1300-1000 cm⁻¹ range are indicative of C-O stretching vibrations from the ether, ester, and alcohol functionalities present throughout the glycosidic structure. nih.gov

| Frequency (νₘₐₓ, cm⁻¹) (for related isomer) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3419 | O-H stretching | Hydroxyl groups |

| ~2922 | C-H stretching | Aromatic/Aliphatic CH |

| ~1659 | C=O stretching | Ester and Ketone carbonyls |

| ~1607, ~1512 | C=C stretching | Aromatic rings |

| ~1054 | C-O stretching | Ether, Ester, Alcohol |

Computational Methods in Platanoside Stereostructure Determination

The unambiguous determination of the complex three-dimensional structure of this compound, including its relative and absolute stereochemistry, often requires the use of sophisticated computational methods to supplement experimental spectroscopic data.

NMR Chemical Shift Calculations (e.g., GIAO at mPW1PW91/6–31g)

Nuclear Magnetic Resonance (NMR) chemical shift calculations are a powerful tool for validating proposed structures and assigning signals in complex molecules like this compound. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating isotropic nuclear magnetic shielding constants. researchgate.net

The process involves first obtaining an optimized low-energy conformation of the proposed structure using a suitable level of theory, such as Density Functional Theory (DFT). Subsequently, the ¹H and ¹³C NMR chemical shifts are calculated using the GIAO method, often with a functional like B3LYP or mPW1PW91 and a basis set such as 6-31G(d,p). researchgate.netresearchgate.net The calculated chemical shifts are then plotted against the experimental values. A high correlation coefficient (R²) from a linear regression analysis indicates a correct structural assignment. This method is particularly useful for distinguishing between constitutional isomers and for assigning signals in spectrally crowded regions.

Electronic Circular Dichroism (ECD) Calculations

Electronic Circular Dichroism (ECD) spectroscopy is the primary method for determining the absolute configuration of chiral natural products. The comparison of an experimental ECD spectrum with spectra calculated for all possible stereoisomers allows for the assignment of the true absolute stereochemistry.

DP4+ Analysis for Stereoisomer Differentiation

DP4+ analysis is a statistical method that provides a probability for the correctness of a proposed structure by comparing experimental and calculated NMR data. It is highly effective for assigning the structure of new natural products, especially for distinguishing between diastereomers.

The DP4+ methodology requires the calculation of ¹H and ¹³C NMR chemical shifts for all possible stereoisomers of this compound using the GIAO method, as described previously. These calculated shifts, along with the corresponding experimental NMR data, are then used in the DP4+ statistical model. The analysis computes a probability score for each candidate isomer, indicating which structure is most consistent with the experimental data. This approach is particularly powerful as it leverages the combined statistical power of both ¹H and ¹³C NMR data, providing a high level of confidence in the final structural assignment, including the differentiation of the Z and E configurations of the p-coumaroyl groups and their positions on the rhamnose unit.

Stereochemical Investigations of Platanosides

Characterization of E and Z Isomerism in p-Coumaroyl Moieties

Platanosides are characterized by the presence of two p-coumaroyl groups attached to the rhamnose sugar moiety. These p-coumaroyl moieties contain a carbon-carbon double bond, which can exist in either an E (entgegen or trans) or Z (zusammen or cis) configuration. This gives rise to four possible stereoisomers: (2″,3″-di-E), (2″-E, 3″-Z), (2″-Z, 3″-E), and (2″,3″-di-Z). nih.gov The identification and characterization of these isomers have been primarily accomplished through nuclear magnetic resonance (NMR) spectroscopy, particularly by analyzing the coupling constants (J-values) of the olefinic protons.

The distinction between the E and Z isomers is clearly observable in the 1H NMR spectrum. The E configuration is characterized by a larger coupling constant for the trans-oriented vinyl protons (H-2‴ and H-3‴), typically around 15.6 to 16.0 Hz. nih.gov In contrast, the Z configuration exhibits a smaller coupling constant for the cis-protons, which is approximately 12.8 Hz. nih.gov

Further confirmation of the stereochemical assignment is often obtained through Nuclear Overhauser Effect (NOE) spectroscopy. For the Z isomers, a NOE correlation is observed between the olefinic protons (H-2‴′ and H-3‴′), which is absent in the E isomers due to the greater distance between these protons. nih.gov The specific attachment points of these p-coumaroyl units to the rhamnose sugar at positions 2″ and 3″ are confirmed using Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) experiments. nih.gov

| Isomer Configuration | Olefinic Protons | Typical Coupling Constant (J) in Hz |

|---|---|---|

| E (trans) | H-2‴ and H-3‴ | 15.6 - 16.0 |

| Z (cis) | H-2‴′ and H-3‴′ | 12.8 |

Determination of Absolute Configuration of Glycoside Units (e.g., L-Rhamnose)

The central glycosidic core of platanoside (B145317) is a rhamnose sugar. The determination of its absolute configuration is critical for the complete structural elucidation of the molecule. Research has conclusively established that the sugar unit in platanosides is L-rhamnose. nih.govresearchgate.netuoa.gr

The absolute configuration was determined by a chemical derivatization method followed by gas chromatography (GC) analysis. The platanoside molecule was hydrolyzed to separate the sugar moiety, which was then converted into its acetylated thiazolidine (B150603) derivative. This derivative was subsequently analyzed by GC and its retention time was compared with that of an authentic L-rhamnose standard that had been subjected to the same derivatization process. nih.govresearchgate.netuoa.gr This comparison confirmed the presence of the L-enantiomer of rhamnose in the natural product. The α-anomeric configuration of the L-rhamnose linkage to the kaempferol (B1673270) aglycone is also a characteristic feature, determined through the analysis of 1H NMR data. nih.gov

Isomeric Equilibration and Interconversion Studies of Platanosides

The existence of four distinct stereoisomers of platanoside—(E,E), (E,Z), (Z,E), and (Z,Z)—indicates the potential for interconversion between these forms. Studies have shown that these isomers can indeed undergo equilibration. pharmacognosy.usnih.gov This dynamic process is influenced by external factors and the inherent stability of the different isomers.

Research has indicated that the (E,E)-platanoside is the most thermodynamically stable isomer. nih.gov LC-MS stability tests have demonstrated that in the presence of water, the less stable isomers, such as kaempferol 3-O-α-L-(2″-Z-p-coumaroyl-3″-E-p-coumaroyl)rhamnoside and kaempferol 3-O-α-L-(2″,3″-di-Z-p-coumaroyl)rhamnoside, tend to isomerize to the more stable (E,E) form. nih.gov This isomerization was observed to be more facile in water compared to other solvents like methanol, ethanol, dimethylformamide, and ethyl acetate. nih.gov

In one study, a prepared mixture of platanoside isomers was found to exist in an approximate ratio of 1.9:1.0:1.1:0.5 for the (E,E), (Z,Z), (E,Z), and (Z,E) isomers, respectively, suggesting that an equilibrium mixture contains all four forms, with the (E,E) isomer being the most abundant. pharmacognosy.usresearchgate.net The interconversion of the p-coumaroyl moieties is a known phenomenon, often induced by exposure to ultraviolet (UV) light, leading to photoisomerization between the trans and cis forms. rvo.nl While specific kinetic studies on the photoisomerization of platanosides are not extensively detailed, this general reactivity of p-coumaroyl esters is a key factor in their isomeric distribution. Furthermore, some research on related p-coumaroyl derivatives has suggested that the purification process itself, such as through HPLC, can induce isomerization, potentially leading to the formation of Z isomers as artifacts from the naturally more stable E isomers.

| Platanoside Isomer | Relative Ratio |

|---|---|

| (E,E)-platanoside | 1.9 |

| (Z,Z)-platanoside | 1.0 |

| (E,Z)-platanoside | 1.1 |

| (Z,E)-platanoside | 0.5 |

Biosynthetic Pathways and Precursors of Platanosides

Proposed Biosynthetic Routes to Acylated Flavonol Rhamnosides

The formation of acylated flavonol rhamnosides is a multi-step process that begins with the synthesis of the core flavonol structure. The general flavonoid biosynthetic pathway is highly conserved across many plant species. nih.gov

The initial committed step involves the enzyme Chalcone (B49325) Synthase (CHS) , which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. frontiersin.org Subsequently, Chalcone Isomerase (CHI) facilitates the cyclization of the chalcone into a flavanone (B1672756), typically naringenin (B18129). frontiersin.orgnih.gov

From the flavanone intermediate, the pathway proceeds to the formation of dihydroflavonols through the action of Flavanone 3-hydroxylase (F3H) . Specifically for platanosides, naringenin is converted to dihydrokaempferol. nih.gov The final step in creating the flavonol aglycone is the introduction of a double bond into the C-ring of the dihydroflavonol, a reaction catalyzed by Flavonol Synthase (FLS) to yield kaempferol (B1673270). oup.comnih.gov

Once the kaempferol aglycone is formed, it undergoes two crucial modifications to become an acylated flavonol rhamnoside:

Glycosylation: A sugar moiety is attached to the flavonol backbone. In the case of platanosides, a rhamnose sugar is added, typically at the 3-O position, by a specific UDP-dependent glycosyltransferase (UGT) . oup.combiorxiv.org

Acylation: One or more acyl groups, derived from hydroxycinnamic acids like p-coumaric acid, are transferred to the sugar moiety. This step is catalyzed by acyltransferases , often belonging to the BAHD family of enzymes. oup.com

This sequence of reactions produces the general structure of acylated flavonol rhamnosides, of which platanosides are a specific example.

Table 1: Key Precursors and Enzymes in Flavonol Rhamnoside Biosynthesis

| Precursor/Intermediate | Enzyme | Product |

|---|---|---|

| Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid |

| 4-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone Synthase (CHS) | Naringenin Chalcone |

| Naringenin Chalcone | Chalcone Isomerase (CHI) | Naringenin (a flavanone) |

| Naringenin | Flavanone 3-hydroxylase (F3H) | Dihydrokaempferol |

| Dihydrokaempferol | Flavonol Synthase (FLS) | Kaempferol |

| Kaempferol | UDP-rhamnosyltransferase (UGT) | Kaempferol-3-O-rhamnoside |

| Kaempferol-3-O-rhamnoside | Acyltransferase (BAHD family) | Acylated Kaempferol Rhamnoside |

Enzymatic Steps and Intermediate Compounds in Platanoside (B145317) Biogenesis

The specific biogenesis of E,Z-Platanoside follows the general route but with defined intermediates and enzymes. The central aglycone is kaempferol .

The first key intermediate specific to the platanoside structure is kaempferol-3-O-α-L-rhamnopyranoside . This is formed when a rhamnosyltransferase, a type of UGT, catalyzes the transfer of a rhamnose group from UDP-rhamnose to the 3-hydroxyl position of the kaempferol molecule. researchgate.netbiorxiv.org

Following glycosylation, the rhamnose sugar is acylated. The acyl donors are activated forms of p-coumaric acid. Specific p-coumaroyltransferases catalyze the attachment of two p-coumaroyl groups to the hydroxyls of the rhamnose sugar. For platanosides, these attachments occur at the 2'' and 3'' positions of the rhamnose moiety. nih.govresearchgate.net The existence of different stereoisomers, such as this compound, arises from the configuration of the double bonds in the two attached p-coumaroyl groups. researchgate.netbiocrick.com

Table 2: Proposed Intermediates in this compound Biogenesis

| Step | Intermediate Compound | Enzyme Class | Description |

|---|---|---|---|

| 1 | Kaempferol | - | The core flavonol aglycone. |

| 2 | Kaempferol-3-O-α-L-rhamnopyranoside | Glycosyltransferase (UGT) | Rhamnose sugar is attached to the kaempferol backbone. |

| 3 | Kaempferol 3-O-α-L-(2''-p-coumaroyl)rhamnoside | Acyltransferase | First p-coumaroyl group is attached to the rhamnose. |

| 4 | Kaempferol 3-O-α-L-(2''-E-p-coumaroyl-3''-Z-p-coumaroyl)-rhamnopyranoside (this compound) | Acyltransferase | Second p-coumaroyl group with Z-configuration is attached. |

Role of [2+2]-Cycloaddition Reactions in Complex Platanoside Formation

Beyond the monomeric platanosides, more complex dimeric structures have been isolated from plants like Ginkgo biloba and are proposed to exist in Platanus species. nih.govacs.org The formation of these dimers is hypothesized to occur via a non-enzymatic, light-induced [2+2]-cycloaddition reaction. nih.govacs.org

This reaction involves the two p-coumaroyl side chains of two separate monomeric acylated flavonol rhamnoside molecules. When exposed to light, the double bonds of the coumaroyl groups can react with each other to form a four-membered cyclobutane (B1203170) ring. acs.orglibretexts.org This dimerization links the two flavonoid glycoside molecules, creating a much larger and structurally complex compound. The resulting cyclobutane core is known as a truxinate or truxillate, depending on the stereochemistry of the linkage. nih.govacs.org

A plausible biosynthetic pathway for these dimers involves the photochemical [2+2] cycloaddition of precursors like E,E-platanoside or this compound. nih.gov This type of reaction is significant as it demonstrates how environmental factors, such as sunlight, can play a direct role in diversifying the chemical repertoire of a plant, leading to novel molecular structures without the direct intervention of an enzyme for the final coupling step. pharmacognosy.us Frontier molecular orbital theory helps explain why this reaction is favorable under photochemical conditions, where the HOMO of an excited state molecule can productively overlap with the LUMO of a ground state molecule. acs.orglibretexts.org

Table 3: Proposed [2+2]-Cycloaddition in Dimeric Flavonoid Formation

| Reactants | Reaction Type | Key Product Feature | Resulting Compound Class |

|---|---|---|---|

| 2 x Acylated Flavonol Rhamnoside (e.g., Platanoside) | Photochemical [2+2] Cycloaddition | Cyclobutane Ring | Dimeric Flavonol Glycoside (Truxinate/Truxillate) |

Biological Activities and Mechanistic Studies of E,z Platanoside

Antimicrobial Activity of E,Z-Platanoside

This compound, a naturally occurring acylated kaempferol (B1673270) rhamnoside, has demonstrated significant antimicrobial properties against a range of bacterial pathogens. Research has highlighted its potential in combating both drug-resistant bacteria affecting humans and prominent pathogens in aquaculture.

Activity Against Drug-Resistant Bacterial Pathogens

This compound has shown notable inhibitory effects against clinically important drug-resistant bacteria, offering a potential avenue for the development of new antimicrobial agents.

Studies have confirmed the potent activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired and community-associated infections. Research has determined its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The MIC of this compound against MRSA has been reported to be in the range of 4–16 μg/mL. nih.gov This demonstrates its ability to inhibit the growth of this multidrug-resistant pathogen.

Table 1: Antimicrobial Activity of this compound against MRSA

| Bacterial Strain | MIC (μg/mL) |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 4–16 |

This compound has also exhibited remarkable inhibitory effects against Glycopeptide-Resistant Enterococcus faecium (GREfm). nih.gov GREfm are particularly challenging pathogens to treat due to their resistance to last-resort antibiotics like vancomycin. The MIC of this compound against GREfm has been documented as being between 0.5–1 μg/mL, indicating a high level of potency against this resilient bacterium. nih.gov

Table 2: Antimicrobial Activity of this compound against GREfm

| Bacterial Strain | MIC (μg/mL) |

| Glycopeptide-Resistant Enterococcus faecium (GREfm) | 0.5–1 |

Activity Against Fish Pathogenic Bacteria

In addition to its efficacy against human pathogens, this compound has been evaluated for its antibacterial activity against bacteria that are pathogenic to fish, suggesting its potential application in aquaculture to manage infectious diseases.

Flavobacterium columnare is the causative agent of columnaris disease, a serious and often fatal infection in freshwater fish. Research has shown that this compound possesses antibacterial activity against this pathogen. The 24-hour 50% inhibition concentration (IC50) for this compound against F. columnare isolate ALM-00-173 was determined to be 4.19 ± 0.22 mg/L. The minimum inhibitory concentration (MIC) was found to be 6.3 mg/L. nih.gov

Table 3: Antibacterial Activity of this compound against Flavobacterium columnare

| Parameter | Value (mg/L) |

| 24-h IC50 | 4.19 (± 0.22) |

| MIC | 6.3 |

Streptococcus iniae is another significant fish pathogen responsible for streptococcosis, leading to substantial economic losses in the aquaculture industry. This compound has demonstrated inhibitory activity against this bacterium as well. The 24-hour IC50 value against S. iniae isolate LA94-426 was 2.30 ± 0.16 mg/L, with a corresponding MIC of 3.8 mg/L. nih.gov

Table 4: Antibacterial Activity of this compound against Streptococcus iniae

| Parameter | Value (mg/L) |

| 24-h IC50 | 2.30 (± 0.16) |

| MIC | 3.8 |

In Vitro Antibacterial Susceptibility Profiling (e.g., Minimal Inhibitory Concentration Determinations)

This compound has demonstrated significant in vitro antibacterial activity against clinically important drug-resistant bacteria. Studies have focused on determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Notably, this compound has shown potent effects against both methicillin-resistant Staphylococcus aureus (MRSA) and glycopeptide-resistant Enterococcus faecium (GREfm). nih.gov In comparative studies, its activity has been shown to be potent, in some cases exceeding that of conventional antibiotics. For instance, against one strain of MRSA, this compound exhibited a greater inhibitory effect than the positive control, vancomycin-HCl. nih.gov

The antibacterial efficacy of this compound and its stereoisomer, E,E-Platanoside, has been quantified against several bacterial strains. The results highlight their potential as leads for new antibacterial drugs. nih.gov

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | 4–16 |

| This compound | GREfm | 0.5–1 |

| E,E-Platanoside | MRSA | ≤ 16 |

| E,E-Platanoside | GREfm | ≤ 1 |

| Vancomycin-HCl (Control) | MRSA | 8 |

Molecular Mechanisms of Antimicrobial Action of this compound

To elucidate the method by which this compound exerts its antibacterial effects, researchers have investigated its interactions with key bacterial enzymes that are essential for survival and are not present in human hosts. nih.gov These studies include computational modeling and direct binding analyses.

Molecular docking simulations have been employed to predict the binding affinity and interaction patterns of this compound with crucial bacterial enzymes, such as FabI (enoyl-ACP reductase) and PBP1/2 (penicillin-binding proteins). nih.gov FabI is a vital enzyme in fatty acid synthesis, while PBPs are involved in the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall.

These in silico analyses revealed that this compound, along with its E,E-isomer, demonstrates superior binding affinities towards both FabI and PBP2. nih.gov The structural characteristics of the di-coumaroyl compound facilitate a favorable fit within the binding domains of these enzymes. nih.gov The calculated binding affinities suggest a strong inhibitory potential. nih.gov

| Compound | Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | FabI | -11.4 |

| This compound | PBP2 | -9.5 |

| E,E-Platanoside | FabI | -9.7 |

| E,E-Platanoside | PBP2 | -8.6 |

The docking results indicate that the larger molecular structure of compounds like this compound contributes to strong binding affinities, suggesting they could effectively inhibit these essential bacterial enzymes. nih.gov

To experimentally validate the interactions predicted by molecular docking, Surface Plasmon Resonance (SPR) analysis has been utilized. nih.gov SPR is a sensitive technique that measures the binding interactions between molecules in real-time without the need for labeling.

SPR studies focusing on the interaction between platanosides and the bacterial enzyme FabI confirmed a high-affinity binding. Specifically, the E,E-platanoside isomer was shown to have a dissociation constant (K_D) of 1.72 μM, indicating a strong and stable interaction with the FabI enzyme. nih.gov This experimental data supports the in silico docking results and reinforces the hypothesis that FabI is a direct target of these compounds. nih.gov

The strong binding affinities observed in docking and SPR studies strongly suggest that this compound functions as an inhibitor of key bacterial enzymes like enoyl-ACP reductase (FabI) and penicillin-binding proteins (PBPs). nih.gov By binding to these enzymes, the compound can disrupt critical cellular processes. Inhibition of FabI would interfere with bacterial fatty acid synthesis, compromising the integrity of the cell membrane. Similarly, inhibition of PBPs would disrupt cell wall synthesis, leading to bacterial cell death. The potent MIC values observed against MRSA and GREfm are consistent with a mechanism involving the inhibition of these essential enzymes. nih.gov

Antioxidant Potential and Related Mechanisms of Platanosides

Platanosides, the class of compounds to which this compound belongs, have been recognized for their antioxidant properties. nih.govresearchgate.netnih.gov This activity is largely attributed to their chemical structure, which is rich in phenolic functional groups. researchgate.net

Reactive Oxygen Species (ROS) Scavenging Capacity

The antioxidant effect of platanosides is linked to their ability to scavenge reactive oxygen species (ROS). nih.govnih.gov ROS are highly reactive molecules, such as superoxide (B77818) radicals and hydrogen peroxide, that can cause significant damage to cells, a condition known as oxidative stress. nih.gov

The molecular structure of platanosides, which includes a kaempferol flavone (B191248) glycoside moiety and multiple phenolic groups, enables them to act as free radical scavengers. researchgate.netmdpi.com These compounds can donate electrons or hydrogen atoms to neutralize ROS, thereby mitigating oxidative damage. nih.gov In vivo studies have demonstrated that treatment with a mixture of platanosides can decrease oxidative and nitrative stress markers. nih.govnih.gov Furthermore, platanosides may exert their antioxidant effects through dual mechanisms: directly scavenging ROS and potentially activating the Nrf2 pathway, which increases the expression of endogenous antioxidant proteins. nih.gov

Modulation of Cellular Antioxidant Defense Systems (e.g., Nrf2 Pathway)

This compound has been identified as a significant modulator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary mechanism for cellular antioxidant defense. smolecule.com The compound interacts with the Nrf2-Kelch-like ECH-associated protein 1 (Keap1) complex, which is crucial for regulating cellular antioxidant responses. smolecule.com this compound disrupts the inhibitory Keap1-Nrf2 complex by competing with Nrf2 for binding sites on Keap1. smolecule.com This action facilitates the translocation of Nrf2 to the nucleus, where it stimulates the expression of a wide array of antioxidant and cytoprotective genes. smolecule.com

The activation of the Nrf2 pathway by this compound leads to the upregulation of several critical genes, including heme oxygenase-1 (HO-1), NADPH quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases. smolecule.com These enzymes play a vital role in enhancing the cell's capacity to detoxify reactive electrophiles and neutralize oxidative stress. smolecule.com Furthermore, this compound promotes the expression of key antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, establishing a comprehensive defense network against cellular oxidative damage. smolecule.com The compound's regulatory effects also extend to proteins like thioredoxin 1, a critical component of the cellular reducing potential, by enhancing its expression through Nrf2-mediated transcription. smolecule.com

Anti-Inflammatory Properties and Underlying Cellular Pathways

This compound exhibits anti-inflammatory effects by modulating various cellular pathways involved in the inflammatory response. smolecule.com Its activity is linked to the suppression of pro-inflammatory mediators and the inhibition of key signaling cascades. smolecule.comresearchgate.net The dual antioxidant and anti-inflammatory actions of this compound position it as a compound with significant cytoprotective potential. smolecule.com

In Silico Binding Studies with Inflammation-Regulating Proteins (e.g., iNOS, JNK-1, JNK-2, MKK4, MKK7, TNFα, COX-2)

Computational molecular docking studies have been employed to investigate the interaction between this compound and several key proteins that regulate inflammation. These in silico analyses predict the binding affinity of the compound to the active sites of these proteins, offering insights into its potential inhibitory mechanisms. The studies have shown that this compound can effectively bind to targets involved in inflammatory responses. smolecule.com

The compound demonstrates a notable binding affinity for c-Jun N-terminal kinases (JNKs) and their upstream activators, mitogen-activated protein kinase kinases (MKKs). smolecule.com These interactions occur at the ATP-competitive binding domain, which is crucial for preventing the phosphorylation and subsequent activation of downstream targets in the inflammatory cascade. smolecule.com

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| JNK-1 | -10.2 |

| JNK-2 | -9.7 |

| MKK4 | -10.8 |

| MKK7 | -10.3 |

Binding affinities of this compound with inflammation-regulating proteins as determined by in silico studies. smolecule.com

Nitric Oxide (NO) Production Inhibitory Studies

Research has demonstrated the potential of this compound to inhibit the production of nitric oxide (NO), a key signaling molecule in the inflammatory process. researchgate.net Excessive NO production, primarily by inducible nitric oxide synthase (iNOS), contributes to nitrosative stress and tissue damage during inflammation. smolecule.com

Impact on Specific Kinase Activation Pathways (e.g., JNK1/2 Phosphorylation)

This compound exerts a significant influence on specific kinase activation pathways, particularly the c-Jun N-terminal kinase (JNK) signaling cascade, which is a critical stress-response pathway involved in inflammation. smolecule.com The compound effectively prevents the phosphorylation of JNK1 and JNK2, thereby inhibiting their activation. smolecule.com This inhibitory effect on JNK phosphorylation has been quantified, showing a 60% reduction. vulcanchem.com

By blocking the JNK signaling pathway, this compound prevents the activation of downstream targets that contribute to the inflammatory response. smolecule.com The modulation of this pathway is not limited to direct kinase inhibition but also involves the regulation of upstream activators. smolecule.com The compound's antioxidant properties indirectly inhibit JNK activators like Apoptosis signal-regulating kinase 1 (ASK1), providing a multi-level intervention against stress-induced inflammatory responses. smolecule.com

Structure Activity Relationship Sar Analysis of Platanosides

Significance of the Sugar Unit Linkage (e.g., Rhamnose Glycoside)

The sugar unit, commonly a rhamnose glycoside, acts as a critical linker, connecting the flavonoid aglycone to the p-coumaroyl groups. mdpi.comnih.gov This glycosidic bond is not just a structural bridge but also influences the molecule's solubility and interaction with biological targets. Research has consistently shown that the presence of this sugar moiety is a prerequisite for the observed antibacterial effects of platanosides. nih.gov Specifically, the attachment of the p-coumaroyl groups to the rhamnose unit is a key structural feature. google.com For instance, in many active platanosides, the p-coumaroyl units are attached to the 2" and 3" positions of the rhamnose sugar. nih.govgoogle.com

Influence of Specific Hydroxy Group Substitutions on Biological Efficacy (C-5, C-7, C-4')

The presence and position of hydroxyl (-OH) groups on the flavonoid aglycone are vital for the biological activity of platanosides. mdpi.comnih.gov Specifically, hydroxyl groups at the C-5, C-7, and C-4' positions of the flavonoid skeleton have been identified as being essential for their antibacterial properties. mdpi.comnih.govnih.gov These hydroxyl groups can participate in hydrogen bonding interactions with target enzymes or proteins, thereby enhancing the binding affinity and inhibitory potential of the compound. nih.gov

Conversely, the introduction of additional hydroxyl groups can sometimes have a negative impact on activity. For example, the presence of a hydroxyl group at the C-3' position, which would change the aglycone from kaempferol (B1673270) to quercetin, has been shown to decrease the antibacterial activity against S. aureus. mdpi.com This suggests a high degree of specificity in the structure-activity relationship concerning the hydroxylation pattern of the flavonoid core.

Impact of E and Z Configuration on Biological Efficacy and Specificity

The geometric configuration of the double bonds in the p-coumaroyl units, designated as E (trans) or Z (cis), plays a decisive role in the biological efficacy of platanosides. nih.govnih.gov This isomerism significantly influences the three-dimensional shape of the molecule, which in turn affects its ability to interact with biological targets.

Positional Specificity of p-Coumaroyl Isomerism

Research has demonstrated a clear positional specificity for the E and Z isomers of the p-coumaroyl groups attached to the rhamnose sugar. nih.gov For instance, in one study, the Z-configuration of the p-coumaroyl unit at the R2-position of the rhamnose showed enhanced antibacterial activity compared to the E-configuration. nih.gov Conversely, the opposite was true for the R3-position, where the E-configuration was more favorable. nih.gov This highlights that it is not just the presence of a particular isomer but its specific location on the sugar moiety that dictates the compound's potency.

The in vitro antibacterial activities of different platanoside (B145317) isomers against various bacterial strains further underscore the importance of this configurational specificity.

| Compound | Isomeric Configuration | Test Organism | MIC (µg/mL) | Reference |

| Z,E-platanoside (3) | 2"-Z, 3"-E | S. aureus ATCC 25904 | 4 | mdpi.comnih.gov |

| E,E-platanoside (4) | 2"-E, 3"-E | S. aureus ATCC 25904 | 16 | mdpi.comnih.gov |

| E,Z-3'-hydroxyplatanoside (1) | 2"-E, 3"-Z | S. aureus ATCC 25904 | 64 | mdpi.comnih.gov |

| Z,E-3'-hydroxyplatanoside (2) | 2"-Z, 3"-E | S. aureus ATCC 25904 | 64 | mdpi.comnih.gov |

| Z,E-platanoside (6) | - | MRSA | 4 | nih.gov |

| E,E-platanoside (7) | - | MRSA | ≤ 16 | nih.gov |

| Z,E-platanoside (6) | - | GREfm | 0.5 | nih.gov |

| E,E-platanoside (7) | - | GREfm | 1 | nih.gov |

MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus. GREfm: Glycopeptide-resistant Enterococcus faecium.

Effects of Hydroxy Substitutions on Configurational Activity

The influence of the E and Z configuration appears to be intertwined with the substitution pattern on the flavonoid aglycone. While the E or Z configuration of the p-coumaroyl units does not seem to exert a significant effect on the antibacterial activity of 3'-hydroxyplatanosides (quercetin-based), it plays a more critical role in platanosides with a kaempferol aglycone (lacking the 3'-hydroxy group). mdpi.com This suggests that the presence of the 3'-hydroxyl group may override the structural nuances introduced by the E/Z isomerism, leading to a general decrease in activity regardless of the coumaroyl configuration. mdpi.com

Metabolism and Pharmacokinetics of Platanosides Pre Clinical in Vitro and in Vivo Studies

Identification of Key Metabolites in Biological Systems (e.g., p-coumaric acid, afzelin)

In vitro studies using mouse plasma have been instrumental in identifying the primary metabolites of platanosides. researchgate.netresearchgate.net When a mixture of the four KCR isomers was incubated with mouse plasma, two major, more polar metabolites were identified. researchgate.net

The identification process involved High-Performance Liquid Chromatography (HPLC) to separate the metabolites based on their retention times and UV spectra. researchgate.netresearchgate.net Further confirmation was achieved using an Ultra-Performance Liquid Chromatography (UPLC) system coupled with a QDa mass detector, which verified the molecular weights of the metabolites. researchgate.netresearchgate.net By comparing these characteristics with reference standards, the two major metabolites were unequivocally identified as p-coumaric acid and afzelin (kaempferol-3-O-rhamnoside). researchgate.netresearchgate.net

These findings indicate that the metabolic process involves the hydrolysis of the ester bonds linking the p-coumaroyl groups to the rhamnose sugar moiety of the parent platanoside (B145317) molecule.

Table 1: Key Metabolites of Platanoside Isomers Identified in Mouse Plasma

| Parent Compound | Identified Metabolite | Method of Identification | Primary Parent Isomers |

|---|---|---|---|

| Kaempferol-3-O-α-L-(2",3"-di-p-coumaroyl)rhamnoside (KCR Isomers) | p-coumaric acid | HPLC, UPLC-QDa Mass Detector | E,Z-platanoside (ZE) and E,E-platanoside (EE) researchgate.net |

| Kaempferol-3-O-α-L-(2",3"-di-p-coumaroyl)rhamnoside (KCR Isomers) | Afzelin (Kaempferol-3-O-rhamnoside) | HPLC, UPLC-QDa Mass Detector | This compound (ZE) and E,E-platanoside (EE) researchgate.net |

Isomer Stability and Conversion Dynamics in Biological Matrices

The stability of the four platanoside stereoisomers (E,E-, E,Z-, Z,E-, and Z,Z-) is a crucial aspect of their pharmacokinetics, as the configuration of the p-coumaroyl groups can influence their biological activity. nih.govmdpi.com Studies on the metabolism of KCR in mouse plasma have revealed differences in the stability of these isomers. researchgate.netresearchgate.net

The research indicates that the Z,Z-platanoside isomer is the most stable of the four. researchgate.net Conversely, the E,Z- and E,E- isomers were found to be the primary sources for the formation of the metabolites p-coumaric acid and afzelin, suggesting they are more susceptible to metabolic conversion in plasma. researchgate.netresearchgate.net

Furthermore, it is recognized that the four isomers can undergo equilibration, meaning they can convert into one another within a biological system. nih.govresearchgate.net This dynamic conversion suggests that administering a single isomer could result in the formation of the other isomers in vivo. This isomeric interconversion, combined with their differential metabolic stability, creates a complex pharmacokinetic profile. The potential for an isomeric mixture to perform better than a single molecule has been suggested as a possible evolutionary advantage for the plant. nih.gov

Table 2: Relative Stability and Metabolic Contribution of Platanoside Isomers in Mouse Plasma

| Isomer | Relative Stability | Contribution to Metabolite Formation |

|---|---|---|

| Z,Z-platanoside | Most stable researchgate.net | Lower |

| This compound | Less stable | Major contributor researchgate.netresearchgate.net |

| E,E-platanoside | Less stable | Major contributor researchgate.netresearchgate.net |

| Z,E-platanoside | Data not specified | Data not specified |

Ecological and Evolutionary Significance of Platanosides

Role in Plant Defense Mechanisms Against Pathogens and Herbivores

Plants, being stationary organisms, have evolved a complex chemical arsenal (B13267) to deter pathogens and herbivores. yale.edunih.gov Platanosides are a key part of this defense system, exhibiting significant antimicrobial and antifeedant properties.

Research has demonstrated that platanosides, including the E,Z isomer, possess remarkable antibacterial activity. nih.gov They are effective against a range of bacteria, including drug-resistant strains that pose significant challenges to human and animal health. nih.govnih.gov For instance, Z,E-Platanoside and E,E-Platanoside have shown potent inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and glycopeptide-resistant Enterococcus faecium. nih.gov The metabolites of platanosides are noted to be highly active against many drug-resistant bacteria, fungi, and viruses. nih.govresearchgate.net This broad-spectrum antimicrobial activity suggests that platanosides serve as a vital chemical shield, protecting the plant from a multitude of potential microbial invaders. savemyexams.com

The defensive role of these compounds extends to pathogenic fungi and herbivorous insects. Studies on Platanus species have shown that in response to fungal infection or insect feeding, the plant increases the production and accumulation of defensive phenolic compounds like flavonoids. nih.govmdpi.com These chemicals can render plant tissues toxic or unpalatable, thereby inhibiting the growth and survival of the attacking organisms. nih.govnih.gov

The table below summarizes the antibacterial activity of specific platanoside (B145317) isomers against various bacterial strains, highlighting their role as potent defense agents.

| Compound/Isomer | Target Pathogen | Activity Measurement (MIC) | Reference |

| Z,E-Platanoside | Methicillin-resistant S. aureus (MRSA) | ≤ 16 µg/mL | nih.gov |

| E,E-Platanoside | Methicillin-resistant S. aureus (MRSA) | ≤ 16 µg/mL | nih.gov |

| Z,E-Platanoside | Glycopeptide-resistant E. faecium | ≤ 1 µg/mL | nih.gov |

| E,E-Platanoside | Glycopeptide-resistant E. faecium | ≤ 1 µg/mL | nih.gov |

MIC (Minimum Inhibitory Concentration): The lowest concentration of a substance that prevents visible growth of a bacterium.

Evolutionary Advantage Conferred by the Production of Isomeric Mixtures

The existence of platanosides as a mixture of four geometric isomers (E,E-, Z,Z-, E,Z-, and Z,E-) is considered a significant evolutionary advantage for the plant. nih.govresearchgate.net Rather than relying on a single compound, producing a complex mixture of isomers provides a more robust and versatile defense strategy.

This isomeric combination may perform better than any individual molecule. nih.govresearchgate.net Different isomers can have varied levels of effectiveness against different pathogens. For example, in a study on fish pathogenic bacteria, the Z,E- and Z,Z-platanoside isomers showed the strongest activity against Flavobacterium columnare, while the Z,Z-isomer was the most potent against Streptococcus iniae. researchgate.netnih.govnih.gov This demonstrates that a mixture provides a broader spectrum of defense than any single isomer could achieve alone. researchgate.net

The data below illustrates the differential activity of platanoside isomers against specific fish pathogens.

| Isomer Name | Isomer Tested | Target Pathogen | Activity (24-h IC50 in mg/L) | Reference |

| kaempferol (B1673270) 3-O-α-L-(2″-Z-p-coumaroyl-3″-E-p-coumaroyl)rhamnoside | Isomer 3 (Z,E) | Flavobacterium columnare | 2.13 ± 0.11 | researchgate.netnih.gov |

| kaempferol 3-O-α-L-(2″,3″-di-Z-p-coumaroyl)rhamnoside | Isomer 4 (Z,Z) | Flavobacterium columnare | 2.62 ± 0.23 | researchgate.netnih.gov |

| kaempferol 3-O-α-L-(2″,3″-di-Z-p-coumaroyl)rhamnoside | Isomer 4 (Z,Z) | Streptococcus iniae | 1.87 ± 0.23 | researchgate.netnih.gov |

IC50 (Half-maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The evolutionary benefit of such a mixture lies in its complexity. nih.gov Herbivores and pathogens constantly evolve to overcome plant defenses. It is more challenging for a pathogen or herbivore to develop resistance to a mixture of active compounds with potentially different modes of action than to a single-compound defense. nih.gov The subtle structural differences between the E,Z, Z,Z, and E,E isomers mean they may interact with slightly different targets in a pest or pathogen, creating a multi-pronged attack that is difficult to circumvent. nih.govnih.gov Therefore, the production of an isomeric mixture of platanosides is an elegant evolutionary solution that enhances the defensive resilience of the plant. nih.gov

Advanced Analytical Techniques in Platanoside Research

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS/MS) is a cornerstone technique for the analysis of E,Z-Platanoside and its isomers. nih.govnih.gov This powerful combination allows for the rapid separation of structurally similar compounds from complex matrices and their subsequent identification with high mass accuracy.

In platanoside (B145317) research, UHPLC systems are employed to achieve efficient separation of various isomers (E,E-, E,Z-, Z,E-, and Z,Z-platanoside) and related flavonoid glycosides. nih.govnih.gov The separation is typically performed on a C18 reversed-phase column. nih.govmdpi.com A gradient elution program, often using a binary solvent system such as water and acetonitrile (B52724) with a small percentage of formic acid, is applied to resolve the compounds based on their polarity. nih.govmdpi.commdpi.com

Following chromatographic separation, the eluted compounds are ionized, commonly using an electrospray ionization (ESI) source, and analyzed by a high-resolution mass spectrometer (such as Orbitrap or Q-TOF). nih.govpensoft.net HRMS provides highly accurate mass-to-charge (m/z) ratio measurements, enabling the determination of elemental compositions. nih.gov For instance, the molecular formula of Z,E-platanoside has been established through high-resolution electrospray ionization mass spectrometry (HRESIMS). nih.gov Tandem mass spectrometry (MS/MS) further fragments the parent ions, producing characteristic fragment patterns that are crucial for detailed structural elucidation, such as identifying the aglycone core (kaempferol) and the arrangement of p-coumaroyl groups on the rhamnose sugar moiety. nih.govmdpi.com

Table 1: Typical Parameters for UHPLC-HRMS/MS Analysis of Platanosides and Related Flavonoids

| Parameter | Typical Setting | Source(s) |

| Chromatography System | UHPLC | nih.govpensoft.net |

| Column | Reversed-phase C18 (e.g., Hypersil Gold, Luna Omega) | nih.govmdpi.commdpi.com |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid | nih.govmdpi.commdpi.com |

| Elution Mode | Gradient | nih.govnih.govmdpi.com |

| Flow Rate | 0.3 - 0.4 mL/min | nih.govmdpi.com |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode | nih.govmdpi.com |

| Mass Analyzer | Quadrupole-Time of Flight (Q-TOF), Orbitrap | nih.govmdpi.compensoft.net |

| Scan Mode | Full scan for parent ions, followed by data-dependent MS/MS | nih.govnih.gov |

High-Performance Thin-Layer Chromatography (HPTLC) Profiling

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable technique for the chemical profiling and fingerprinting of plant extracts containing platanosides. mdpi.comresearchgate.net It allows for the simultaneous analysis of multiple samples, making it an efficient method for quality control and the determination of botanical origin. mdpi.commdpi.com

In studies involving platanoside, HPTLC has been used to compare the chemical profiles of bee pollen and flower pollen, where platanoside serves as a key marker compound. mdpi.com For these analyses, extracts are applied to HPTLC plates, typically silica (B1680970) gel F254. researchgate.net A specific mobile phase is used to develop the chromatogram; a common system for flavonoids is a mixture of ethyl acetate, dichloromethane, acetic acid, formic acid, and water. mdpi.comresearchgate.net

After development, the separated compounds are visualized under UV light (at 254 nm and 366 nm) before and after derivatization with a suitable reagent, such as the Natural Product (NP) reagent, to enhance the detection of flavonoids. mdpi.comresearchgate.net The resulting chromatograms provide a characteristic fingerprint for the sample, and the position (Rf value) and appearance of the bands corresponding to standards like platanoside confirm their presence. nih.gov This technique is particularly useful for creating a visual chemical profile and can be combined with image analysis for semi-quantitative comparisons. mdpi.com

Table 2: HPTLC Parameters for Profiling Platanoside

| Parameter | Typical Setting | Source(s) |

| Stationary Phase | HPTLC silica gel F254 plates | mdpi.comresearchgate.net |

| Sample Application | Automated or manual band-wise application | researchgate.net |

| Mobile Phase | Ethyl acetate–dichloromethane–acetic acid–formic acid–water (100:25:10:10:11, v/v/v/v/v) | mdpi.comresearchgate.net |

| Development | Ascending, in a pre-saturated chamber | researchgate.net |

| Detection/Visualization | UV light at 254 nm and 366 nm (before/after derivatization) | mdpi.comresearchgate.net |

| Derivatization Reagent | Natural Product (NP) reagent followed by PEG 400 | researchgate.net |

Molecular Ion Networking (MoIN) Strategy for Targeted Compound Mining

Molecular Ion Networking (MoIN) is a modern metabolomics strategy that has revolutionized the discovery of new and known natural products, including platanosides, from complex biological extracts. nih.govacs.orgscienceopen.com This approach utilizes tandem mass spectrometry (MS/MS) data to visualize and organize compounds into families based on their structural similarity. nih.gov

The MoIN workflow begins with the acquisition of UHPLC-HRMS/MS data from a sample. nih.gov The fragmentation patterns (MS/MS spectra) of all detected ions are then compared. A similarity score is calculated for every pair of spectra, and ions with similar fragmentation patterns are connected in a network, forming clusters of structurally related molecules. nih.govresearchgate.net This process is often facilitated by online platforms like the Global Natural Products Social Molecular Networking (GNPS) environment. scienceopen.com